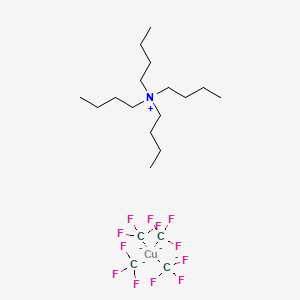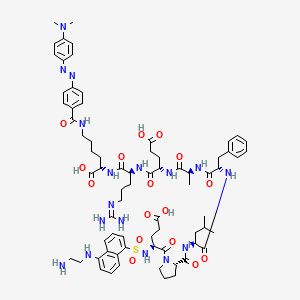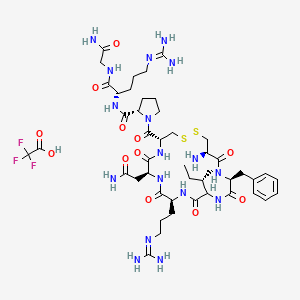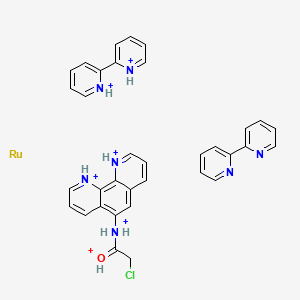
Tetrakis(trifluorometil)cuprato de tetrabutilamonio
Descripción general
Descripción
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) is a chemical compound with the molecular formula C20H36CuF12N and a molecular weight of 582.04 g/mol . It is a white to almost white powder or crystal that decomposes at 142°C . This compound is known for its unique properties and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological systems where trifluoromethyl groups are of interest due to their unique properties.
Medicine: Research into potential pharmaceutical applications of trifluoromethylated compounds often involves tetrabutylammonium tetrakis(trifluoromethyl)cuprate as a key reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) can be synthesized through the reaction of tetrabutylammonium fluoride with copper(I) trifluoromethyl complex . The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for tetrabutylammonium tetrakis(trifluoromethyl)cuprate are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The copper center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tetrabutylammonium tetrakis(trifluoromethyl)cuprate include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under ambient or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving tetrabutylammonium tetrakis(trifluoromethyl)cuprate depend on the specific reagents and conditions used. For example, substitution reactions can yield products where the trifluoromethyl groups are replaced by other functional groups.
Mecanismo De Acción
The mechanism of action of tetrabutylammonium tetrakis(trifluoromethyl)cuprate involves the transfer of trifluoromethyl groups to target molecules. The copper center in the compound plays a crucial role in facilitating these reactions by acting as a catalyst or intermediate. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound enhances the reactivity and selectivity of trifluoromethylation processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium tetrakis(trifluoromethyl)gold(III): Similar to the copper compound, this gold complex is used in trifluoromethylation reactions but offers different reactivity and selectivity profiles.
Tetrabutylammonium tetrakis(trifluoromethyl)silver(III): Another related compound, the silver complex, is also used in similar applications but has distinct properties compared to the copper and gold analogs.
Uniqueness
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) is unique due to its specific reactivity and stability in trifluoromethylation reactions. The copper center provides a balance between reactivity and selectivity, making it a valuable reagent in various synthetic applications .
Propiedades
IUPAC Name |
copper;tetrabutylazanium;trifluoromethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4CF3.Cu/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*2-1(3)4;/h5-16H2,1-4H3;;;;;/q+1;4*-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKMOBXWIMXGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CuF12N-3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152376-94-8 | |
| Record name | Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1495766.png)








